p-Cumylphenyl acrylate

Description

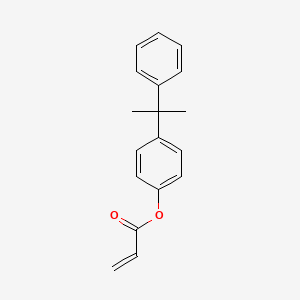

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-phenylpropan-2-yl)phenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-4-17(19)20-16-12-10-15(11-13-16)18(2,3)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSJHLYEDBJAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068957 | |

| Record name | p-Cumylphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54449-74-0 | |

| Record name | 4-(1-Methyl-1-phenylethyl)phenyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54449-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054449740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cumylphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methyl-1-phenylethyl)phenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context in Specialty Monomers

The importance of p-Cumylphenyl Acrylate (B77674) as a specialty monomer lies in its ability to confer specific, high-value properties to polymers. The incorporation of the p-cumylphenyl group, a bulky aromatic moiety, into a polyacrylate backbone significantly influences the final material's characteristics. This makes p-CPA a subject of interest in research focused on creating advanced materials for specialized applications. arkema.com

One of the most notable properties of poly(p-cumylphenyl acrylate) is its high refractive index (RI). radtech.org High refractive index polymers are crucial for a range of advanced optical and optoelectronic devices, including light-emitting diodes (LEDs), image sensors, and antireflective coatings. acs.orgwikipedia.org The aromatic nature of the p-cumylphenyl group contributes to a higher molar refraction, which in turn elevates the polymer's refractive index. researchgate.net Research has shown that polymers derived from phenyl acrylic derivatives, such as p-CPA, possess a higher refractive index compared to their corresponding phenoxyethyl counterparts. radtech.org

Furthermore, the bulky side group of p-CPA enhances the thermal stability of the resulting polymer. Studies on the methacrylate (B99206) equivalent, p-cumylphenyl methacrylate, have demonstrated that the sterically bulky group increases the glass transition temperature (Tg) of acrylic polymers. tandfonline.comtandfonline.com This is a critical attribute for materials used in applications where resistance to heat is essential. The monomer is also used in the synthesis of copolymers to tailor properties like mechanical resistance and adhesion for industrial coatings and adhesives. specialchem.comresearchgate.net

The research context for p-CPA is primarily within the development of high-performance polymers where a combination of optical clarity, high refractive index, and thermal stability is required. radtech.orgtandfonline.com It is often investigated as a component in UV-curable formulations for applications like nanoimprints and optical coatings. radtech.orgspiedigitallibrary.org

Historical Perspective of Aromatic Acrylates in Polymer Chemistry

The development of acrylate (B77674) polymers dates back to the late 19th and early 20th centuries. The first acrylic polymers were prepared in 1880 by the Swiss chemist Georg W.A. Kahlbaum. mfa.org In 1901, Otto Röhm detailed the polymerization of acrylic acid in his doctoral thesis, patenting the process in 1915. mfa.org This foundational work paved the way for the commercialization of acrylics, with products like Plexiglas® (polymethyl methacrylate) being introduced in the 1930s for applications such as glass substitutes. mfa.orgtandfonline.com

The initial focus was on simple alkyl acrylates and methacrylates. However, as the field of polymer science matured, researchers began to explore the incorporation of more complex functional groups to achieve enhanced properties. The introduction of aromatic groups into the acrylate monomer structure was a significant step in this evolution. Aromatic rings were known to enhance thermal stability and refractive index. researchgate.net

The history of post-polymerization modification, which began as early as the 1840s with natural polymers like rubber and cellulose, also played a role in the development of functional polymers. wiley-vch.de The ability to modify polymers after their initial synthesis opened up new avenues for creating materials with specific functionalities. However, the direct polymerization of functional monomers, like aromatic acrylates, offered a more direct route to achieving desired polymer properties.

Throughout the mid to late 20th century, the demand for high-performance materials in sectors like electronics, aerospace, and optics drove the synthesis of a wide variety of specialty monomers. lidsen.com This period saw the development of numerous aromatic acrylate and methacrylate (B99206) monomers designed to meet specific performance targets, such as high service temperatures and specific optical properties, establishing the class of materials to which p-cumylphenyl acrylate belongs. nih.gov

Scope of Current Academic Research on P Cumylphenyl Acrylate

Established Synthesis Routes for this compound Monomer

The preparation of this compound is primarily achieved through the esterification of p-cumylphenol. This process is a fundamental reaction in organic synthesis, yielding the desired acrylate monomer.

The most common and direct pathway for synthesizing this compound is the reaction of p-cumylphenol with acryloyl chloride. evitachem.com This is a classic example of an esterification reaction where the hydroxyl group of the phenol (B47542) reacts with the acyl chloride.

The reaction is typically conducted in the presence of an acid scavenger, such as a tertiary amine like triethylamine (B128534) or an inorganic base like sodium carbonate. scispace.com The role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This neutralization is crucial as it drives the reaction equilibrium towards the formation of the ester product. scispace.com The general reaction scheme involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acryloyl chloride, leading to the elimination of a chloride ion and a proton to form this compound and the hydrochloride salt of the base. The choice of solvent and reaction temperature are key parameters that are optimized to maximize yield and minimize side reactions.

Table 1: Typical Reagents for Synthesis of this compound

| Reactant/Reagent | Function |

|---|---|

| p-Cumylphenol | Alcohol precursor |

| Acryloyl Chloride | Acylating agent |

Achieving high purity of the this compound monomer is essential, particularly for its use in polymerization. After the synthesis reaction, the crude product contains the desired monomer, unreacted starting materials, the hydrochloride salt of the base, and potential side products. Several purification steps are employed to isolate the pure monomer.

A common purification protocol involves a series of washing steps. The reaction mixture is often first washed with water to remove the water-soluble hydrochloride salt. Subsequent washes with a dilute alkaline solution, such as aqueous sodium hydroxide (B78521) or sodium bicarbonate, are performed to remove any unreacted p-cumylphenol and acidic impurities. google.com Anhydrous ammonia (B1221849) has also been used to precipitate impurities from crude acrylate ester products. google.com

For final purification, techniques like distillation under reduced pressure or column chromatography are often utilized. Distillation is effective for separating the monomer from non-volatile impurities. For solid monomers, recrystallization from a suitable solvent system is a powerful method to obtain high-purity crystals. rsc.org The choice of purification technique depends on the physical properties of the monomer and the nature of the impurities present.

Table 2: Common Monomer Purification Methods

| Technique | Purpose |

|---|---|

| Aqueous Washing | Removal of water-soluble salts and impurities |

| Alkaline Washing | Removal of acidic precursors (e.g., p-cumylphenol) |

| Distillation | Separation based on boiling point differences |

| Recrystallization | Purification of solid monomers based on solubility |

Precursor Chemistry of p-Cumylphenol Derivatives

The primary precursor for this compound is p-cumylphenol, also known as 4-(1-methyl-1-phenylethyl)phenol. nih.govontosight.ai The synthesis of p-cumylphenol is a significant industrial process. One major route involves the alkylation of phenol with α-methylstyrene in the presence of an acid catalyst. google.comsmolecule.com To enhance the selectivity towards the para-substituted product (p-cumylphenol) over the ortho-isomer, the reaction can be carried out in the presence of an alkylbenzene, such as cumene (B47948). google.com

Another significant source of p-cumylphenol is as a byproduct of the cumene process, which is used to produce phenol and acetone. In this process, the acid-catalyzed cleavage of cumene hydroperoxide yields the main products, but also forms some p-cumylphenol. nih.gov This derivative can then be isolated from the high-boiling distillation residues of these plants. nih.gov

Table 3: Synthesis Routes for p-Cumylphenol

| Method | Reactants | Catalyst | Key Feature |

|---|---|---|---|

| Phenol Alkylation | Phenol, α-methylstyrene | Acid catalyst | Direct synthesis, can be optimized for para-selectivity. google.com |

Considerations for Monomer Purity in Controlled Polymerizations

The advent of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), has enabled the synthesis of polymers with precisely defined architectures, including controlled molecular weight, low polydispersity, and complex compositions. sigmaaldrich.com The success of these techniques is highly dependent on the purity of the monomer. nih.govmdpi.com

Impurities in the this compound monomer can have a detrimental effect on controlled polymerization processes. For instance, impurities can:

Act as Unwanted Initiators: This can lead to the formation of polymer chains outside of the controlled mechanism, resulting in a broader molecular weight distribution.

Function as Chain Transfer Agents: This can prematurely terminate growing polymer chains, preventing the formation of high molecular weight polymers and affecting the final polymer properties.

Interfere with the Catalyst: In techniques like ATRP, impurities can poison or react with the catalyst complex, altering the delicate equilibrium between active and dormant species and leading to a loss of control over the polymerization. nih.gov

Therefore, rigorous purification of the this compound monomer, as described in section 2.1.2, is a critical prerequisite for its use in CRP. rsc.org The absence of interfering impurities ensures that the polymerization proceeds as intended, yielding well-defined polymers suitable for high-performance applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Cumylphenol |

| Acryloyl chloride |

| Triethylamine |

| Sodium carbonate |

| Hydrochloric acid |

| Sodium hydroxide |

| Sodium bicarbonate |

| Phenol |

| α-methylstyrene |

| Cumene |

| Acetone |

Free Radical Polymerization of this compound

Free radical polymerization is a common method for synthesizing vinyl polymers. The process for this compound involves the standard stages of initiation, propagation, and termination, each influenced by the distinctive structure of the monomer.

Initiation Mechanisms and Radical Generation

The initiation of the free radical polymerization of this compound is the first step in the creation of a polymer chain and involves the generation of active radical centers. wikipedia.org This process is typically achieved through the homolytic cleavage of an initiator molecule, which can be induced thermally or through a redox reaction. fujifilm.com

Decomposition of Initiator: I → 2R•

Addition to Monomer: R• + M → RM•

At higher temperatures (above 140 °C), it has been shown that molecular oxygen can act as a catalyst for the initiation of alkyl acrylate polymerization, leading to high monomer conversion without conventional initiators. westlake.edu.cn This occurs through the formation of a triplet diradical intermediate from the reaction of solvated oxygen with an acrylate monomer, which then reacts with another monomer and dissociates to propagate the polymer chain. westlake.edu.cn

Propagation Kinetics and Steric Hindrance Effects of the p-Cumylphenyl Group

The bulky p-cumylphenyl group in this compound exerts significant steric hindrance, which can influence the propagation kinetics. researchgate.netnist.gov This steric bulk can hinder the approach of the monomer to the active radical end of the growing polymer chain, potentially leading to a lower propagation rate constant compared to less hindered acrylates. nist.gov The chemical structure of acrylic polymers, with their strong covalent bonds and steric hindrance from side groups, contributes to their durability and resistance to deformation. chempoint.com Studies on the copolymerization of p-cumylphenyl methacrylate have noted the impact of this bulky group on the polymer's properties, such as increasing the glass transition temperature (Tg). researchgate.net

The propagation rate coefficient (k_p) is not always constant and can be influenced by factors such as solvent environment and monomer conversion. goettingen-research-online.de For some acrylates, k_p values have been observed to increase upon dilution in certain solvents due to the influence of hydrogen bonding on the kinetics. rsc.org

| Parameter | Description | Influence of p-Cumylphenyl Group |

| Propagation Rate Coefficient (k_p) | The rate constant for the addition of a monomer to the growing polymer radical. | The bulky p-cumylphenyl group is expected to create steric hindrance, which may lead to a lower k_p compared to smaller acrylates. researchgate.netnist.gov |

| Steric Hindrance | The spatial arrangement of atoms or groups at or near a reacting site that hinders reaction. | The large p-cumylphenyl substituent significantly increases steric bulk around the acrylate double bond. researchgate.net |

| Glass Transition Temperature (T_g) | The temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. | The p-cumylphenyl group is known to increase the T_g of acrylic polymers. researchgate.net |

Termination Mechanisms and Rate Constants

Termination is the final stage of polymerization, where the active radical centers are deactivated, and polymer growth ceases. wikipedia.org The primary mechanisms for termination in free radical polymerization are combination (or coupling) and disproportionation. stanford.edu

Combination: Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

The termination rate is diffusion-controlled, especially at higher conversions, as the viscosity of the polymerization medium increases, restricting the mobility of the large polymer radicals. researchgate.netwikipedia.org The debate over the dominant termination mechanism for acrylates has been ongoing. While some studies suggest that termination is overwhelmingly by disproportionation, others propose that combination is the more probable mechanism for the mutual termination of secondary radicals. researchgate.netnih.gov

The termination rate constant (k_t) is generally high, and the process is considered to be diffusion-controlled. researchgate.net The activation energy of termination is influenced by factors that alter the radical chain-length distribution, such as initiator efficiency and propagation rate. mdpi.com For methacrylates, which are structurally similar to acrylates, the fraction of termination by disproportionation has been measured to be around 0.63. mdpi.com

Phenomena of Autoacceleration and Autodeceleration

The kinetics of free radical polymerization can exhibit non-ideal behavior, notably autoacceleration and autodeceleration.

The bulky p-cumylphenyl group is expected to contribute to a more pronounced autoacceleration effect due to the significant increase in viscosity that poly(this compound) would impart to the polymerization medium.

Photopolymerization Kinetics of this compound

Photopolymerization offers several advantages over thermal polymerization, including high reaction rates at ambient temperatures, spatial and temporal control over the initiation, and solvent-free formulations. chimia.ch

Photoinitiator Systems and Their Efficiency

Photopolymerization is initiated by the absorption of light by a photoinitiator, which then generates reactive species, typically radicals, that initiate polymerization. diva-portal.org Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon absorption of UV light to form radicals. nih.gov Acylphosphine oxides (APOs) are a common class of Type I photoinitiators known for their high efficiency and ability to be used in pigmented systems. nih.govspecialchem.com

Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals. nih.gov Upon light absorption, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, creating a radical that can initiate polymerization. nih.gov

The efficiency of a photoinitiator is a measure of its ability to convert absorbed light into initiating radicals. nih.gov The initiation efficiency (I_p) can be influenced by the concentration of the photoinitiator and its chemical structure. nih.gov Studies on various acrylate systems have shown that acylphosphine oxide-based photoinitiators, such as Omnirad 819 and Omnirad TPO, exhibit high reaction rates and initiation efficiencies. nih.gov

The choice of photoinitiator for this compound would depend on the desired curing speed and the spectral output of the light source. Given the general high reactivity of acrylates in photopolymerization, it is expected that common Type I and Type II photoinitiators would be effective. chimia.ch The bulky p-cumylphenyl group is unlikely to directly interfere with the photochemical processes of the initiator but will influence the subsequent polymerization kinetics as described in the free radical polymerization section.

| Photoinitiator Type | Initiation Mechanism | Examples | Efficiency Characteristics |

| Type I (Cleavage) | Unimolecular bond cleavage upon light absorption to form radicals. nih.gov | Acylphosphine oxides (e.g., Omnirad 819, Omnirad TPO), α-hydroxyalkylphenones. nih.gov | High initiation efficiency, often used for clear and pigmented coatings. nih.govspecialchem.com |

| Type II (Abstraction) | Hydrogen abstraction from a co-initiator (e.g., tertiary amine) by the excited state photoinitiator. nih.gov | Benzophenones, thioxanthones. | Efficiency is dependent on the nature and concentration of the co-initiator. |

Influence of UV Light Intensity and Exposure Time on Conversion and Rate

The photopolymerization of acrylates, including this compound, is significantly influenced by the intensity of the ultraviolet (UV) light source and the duration of exposure. These parameters are critical in controlling the rate of polymerization and the final monomer conversion, which in turn dictate the properties of the resulting polymer.

The exposure time is another crucial factor. Longer exposure times allow for more complete monomer conversion, particularly at lower UV intensities. utexas.edu Research on acrylate-based photopolymers has shown that while the initial rate of polymerization is highly dependent on intensity, the final degree of conversion often plateaus after a certain exposure time. mdpi.com For a given UV intensity, there is a threshold exposure time beyond which no significant increase in conversion is observed. utexas.edu

While specific kinetic data for the homopolymerization of this compound as a function of UV intensity and exposure time are not extensively detailed in publicly available literature, the general trends observed for other acrylate monomers are expected to apply. A study on phenyl acrylic derivatives, including this compound (p-CPA), investigated their photo-curability using photo-DSC, confirming their potential for UV-curable applications. radtech.org However, detailed tables correlating UV dose with conversion rates were not provided.

Illustrative Data: Expected Trends in Photopolymerization of an Acrylate Monomer

The following table illustrates the expected relationship between UV light intensity, exposure time, and monomer conversion for a generic acrylate formulation. Please note this is not specific data for this compound but represents a typical trend.

| UV Intensity (mW/cm²) | Exposure Time (s) | Monomer Conversion (%) | Polymerization Rate (mol L⁻¹ s⁻¹) |

| 10 | 5 | 45 | 0.09 |

| 10 | 10 | 65 | 0.11 |

| 10 | 20 | 78 | 0.08 |

| 20 | 5 | 60 | 0.18 |

| 20 | 10 | 80 | 0.20 |

| 20 | 20 | 85 | 0.15 |

| 40 | 5 | 75 | 0.35 |

| 40 | 10 | 88 | 0.30 |

| 40 | 20 | 90 | 0.22 |

This table is for illustrative purposes only, based on general principles of acrylate photopolymerization.

Determination of Reaction Rate Coefficients for Propagation and Termination

The kinetics of free-radical polymerization are fundamentally described by the rate coefficients for the individual reaction steps: initiation, propagation (k_p), and termination (k_t). The ratio and absolute values of these coefficients determine the polymerization rate, the molecular weight, and the molecular weight distribution of the resulting polymer.

The propagation rate coefficient, k_p, represents the rate at which monomer units are added to the growing polymer chain. The termination rate coefficient, k_t, describes the rate at which two growing polymer radicals react with each other to terminate the chain growth, either by combination or disproportionation.

Pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) is a powerful and widely accepted method for the determination of k_p. cmu.edu This technique involves initiating polymerization with short laser pulses and then analyzing the molecular weight distribution of the resulting polymer. The position of the point of inflection on the low molecular weight side of each peak in the distribution is related to the product of k_p and the monomer concentration, allowing for the calculation of k_p. cmu.edu The ratio k_t/k_p can be determined by monitoring the monomer conversion versus time after a single laser pulse, often using time-resolved infrared or near-infrared spectroscopy. cmu.edu By combining the results from both experiments, individual values for k_t can be obtained. cmu.edu

For acrylates, k_p values are typically in the range of 10³ to 10⁵ L mol⁻¹ s⁻¹, while k_t values are much higher, in the order of 10⁶ to 10⁸ L mol⁻¹ s⁻¹. rug.nlcmu.edu These values are influenced by factors such as temperature, pressure, solvent, and monomer conversion. cmu.edu As polymerization proceeds, the viscosity of the system increases, which can lead to a diffusion-controlled termination reaction (the Trommsdorff–Norrish effect), causing k_t to decrease and the polymerization rate to autoaccelerate.

Illustrative Data: Typical Rate Coefficients for Acrylate Polymerization at 60 °C

This table provides representative values for k_p and k_t for common acrylate monomers to illustrate the typical orders of magnitude.

| Monomer | k_p (L mol⁻¹ s⁻¹) | k_t (L mol⁻¹ s⁻¹) |

| Methyl Acrylate | ~21,000 | ~2.6 x 10⁷ |

| n-Butyl Acrylate | ~23,000 | ~1.7 x 10⁷ |

| 2-Ethylhexyl Acrylate | ~2,000 | ~1.0 x 10⁷ |

This table is for illustrative purposes only and does not represent specific data for this compound.

Oxygen Inhibition Effects and Strategies for Mitigation

A significant challenge in the free-radical photopolymerization of acrylates, particularly in thin films or at the surface of a coating, is inhibition by molecular oxygen. radtech.org Oxygen, being a diradical in its ground state, can efficiently scavenge the initiating and propagating radicals, leading to the formation of relatively unreactive peroxy radicals. researchgate.net This process effectively quenches the polymerization, resulting in an induction period, reduced polymerization rates, and incomplete cure, which often manifests as a tacky surface. radtech.org

The mechanism of oxygen inhibition involves the reaction of a growing polymer radical (P•) with oxygen (O₂) to form a peroxy radical (POO•). This peroxy radical is significantly less reactive towards the acrylate double bond compared to the carbon-centered radical, thus hindering chain propagation. researchgate.net

Several strategies have been developed to mitigate the effects of oxygen inhibition:

Inert Atmosphere: One of the most straightforward methods is to carry out the polymerization under an inert atmosphere, such as nitrogen or argon, to displace the oxygen. researchgate.netsigmaaldrich.com However, this can be costly and impractical for some applications.

Increased UV Intensity and Photoinitiator Concentration: Using high-intensity UV lamps or increasing the concentration of the photoinitiator generates a higher flux of free radicals. mdpi.com This can rapidly consume the dissolved oxygen, overcoming the inhibition effect. researchgate.net

Chemical Scavengers: Additives that can react with and consume oxygen or the resulting peroxy radicals are widely used.

Amines: Tertiary amines can act as oxygen scavengers. They can donate a hydrogen atom to the peroxy radical, generating a more reactive aminyl radical that can reinitiate polymerization. mdpi.com

Thiols: Thiol compounds are highly effective oxygen scavengers. researchgate.netrsc.org They readily donate a hydrogen atom to the peroxy radical, forming a thiyl radical (RS•) which is capable of initiating or propagating the acrylate polymerization. researchgate.net

Phosphines: Compounds like triphenylphosphine (B44618) (TPP) can reduce peroxy radicals to alkoxy radicals, which are reactive enough to continue the polymerization chain. scispace.comradtech.org

Monomer and Oligomer Structure: The incorporation of certain chemical structures into the monomer or oligomer backbone, such as ether linkages, can help to reduce oxygen inhibition. mdpi.comresearchgate.net These groups provide sites for hydrogen abstraction that can lead to the formation of new initiating radicals.

While specific studies on oxygen inhibition in this compound polymerization are scarce, the principles and mitigation strategies developed for general acrylate systems are directly applicable.

Controlled/Living Polymerization Techniques for this compound

To synthesize polymers with well-defined architectures, controlled molecular weights, and low polydispersity, controlled/living radical polymerization (CRP) techniques are employed. For acrylates, two of the most powerful methods are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Mechanisms

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with complex architectures by adding a suitable chain transfer agent (CTA), known as a RAFT agent, to a conventional free-radical polymerization system. sigmaaldrich.com The key to RAFT is a rapid and reversible chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains.

The general mechanism of RAFT polymerization involves a series of addition-fragmentation steps:

Initiation: Radicals are generated by a standard thermal or photoinitiator.

Chain Transfer: A propagating polymer radical (P_n•) adds to the thiocarbonylthio group (S=C(Z)S-R) of the RAFT agent. This forms an intermediate radical.

Fragmentation: This intermediate radical fragments, releasing either the initial R group as a new radical (R•) which can initiate a new polymer chain, or the original propagating chain (P_n•).

Re-initiation and Propagation: The new radical (R•) adds to the monomer to form a new propagating chain (P_m•).

Main Equilibrium: A rapid equilibrium is established where the propagating chains (P_n• and P_m•) reversibly add to the polymeric RAFT agent (P_n-S-C(Z)=S), ensuring that all chains have an equal probability of growth.

The choice of the RAFT agent is crucial and depends on the monomer being polymerized. sigmaaldrich.com For acrylates, trithiocarbonates and certain dithiobenzoates are often effective CTAs. nih.gov While specific studies detailing the RAFT polymerization of this compound are limited, research on other acrylates provides a strong foundation for selecting appropriate RAFT agents and conditions. utwente.nlunc.edu A study on p-cumylphenyl methacrylate, a related monomer, utilized a dithioacetate RAFT agent. researchgate.net

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains. google.com This process allows for the controlled synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

The fundamental mechanism of ATRP involves a reversible redox process:

Activation: A transition metal complex in a lower oxidation state (e.g., Cu(I) complexed with a ligand) reacts with an alkyl halide initiator (R-X) to generate a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand).

Propagation: The generated radical (R•) adds to monomer units, similar to conventional free-radical polymerization.

Deactivation: The propagating radical (P_n•) is reversibly deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain (P_n-X) and the lower oxidation state catalyst.

This reversible activation-deactivation cycle keeps the concentration of active radicals low at any given time, minimizing irreversible termination reactions and allowing for controlled chain growth. google.com

For the ATRP of acrylates, the choice of the ligand for the copper catalyst is critical to ensure sufficient control over the polymerization. nih.gov Polydentate amine-based ligands such as PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) and TPMA (Tris(2-pyridylmethyl)amine) are commonly used. nih.gov Recent advancements have led to highly active catalyst systems that can be used at parts-per-million (ppm) concentrations, making the process more environmentally friendly and simplifying polymer purification. scispace.comnih.gov While specific reports on the ATRP of this compound are not prominent in the literature, successful ATRP of various acrylates and copolymers of p-cumylphenyl methacrylate demonstrates the applicability of this technique to this class of monomers. researchgate.netias.ac.in

Copolymerization Studies of P Cumylphenyl Acrylate

Reactivity Ratios in Binary Copolymerization Systems

The determination of monomer reactivity ratios is fundamental to understanding and predicting the composition and microstructure of a copolymer. These ratios, r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1), the other monomer (r < 1), or either monomer indiscriminately (r ≈ 1).

Experimental Determination of Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tudos methods)

A thorough literature search did not yield any studies that have experimentally determined the reactivity ratios of p-cumylphenyl acrylate (B77674) with other monomers using established methods such as the Fineman-Ross or Kelen-Tudos plots. Such studies would involve copolymerizing p-cumylphenyl acrylate with a comonomer at various feed ratios, determining the resulting copolymer composition (often via techniques like ¹H-NMR), and then applying these linearization methods to calculate the reactivity ratios. While research exists for the methacrylate (B99206) analog (p-cumylphenyl methacrylate), this data cannot be directly extrapolated to the acrylate due to differences in electronic and steric effects of the acrylate versus methacrylate group, which significantly influence monomer reactivity.

Theoretical Predictions and Computational Analysis of Monomer Reactivity

Similarly, no specific theoretical predictions or computational analyses focused on the monomer reactivity of this compound were found. Such studies would typically employ quantum chemical calculations (e.g., using density functional theory) to model the transition states of the propagation reactions, allowing for the prediction of reactivity ratios. This type of analysis provides valuable insight into the electronic and steric factors governing copolymerization but has not been published for this compound.

Copolymerization with Diverse Monomer Classes

Investigating the copolymerization of a monomer with a variety of comonomers is crucial for developing new materials with tailored properties.

Copolymerization with Methacrylates (e.g., Glycidyl (B131873) Methacrylate, Methoxyethyl Methacrylate)

There are no available research articles detailing the copolymerization of this compound with methacrylates such as glycidyl methacrylate or methoxyethyl methacrylate. Consequently, no data on copolymer composition, reaction kinetics, or properties of the resulting copolymers for these specific systems can be provided.

Molecular Weight Control and Polydispersity in this compound Copolymers

Control over the molecular weight (Mn and Mw) and the breadth of its distribution (polydispersity index, PDI = Mw/Mn) is essential for defining the physical and mechanical properties of a polymer. This is often achieved through controlled radical polymerization techniques or by adjusting conventional free-radical polymerization conditions (e.g., initiator concentration, chain transfer agents, temperature).

No studies specifically addressing the control of molecular weight and polydispersity for copolymers of this compound were identified. Research on this topic would involve synthesizing copolymers under various conditions and characterizing the resulting molecular weight distributions using techniques like gel permeation chromatography (GPC). Without such studies, no data tables or detailed findings can be presented.

Microstructural Analysis of this compound Copolymers

The arrangement of monomer units within a copolymer chain is a critical aspect of its microstructure. This includes the sequence distribution, which describes the order of the different monomer units along the polymer backbone.

Sequence Distribution and Monomer Arrangement

The sequence distribution in a copolymer chain dictates the arrangement of the constituent monomers. This can range from random, where the monomers are incorporated without a specific order, to alternating, block, or graft arrangements. The specific distribution is influenced by the reactivity ratios of the comonomers and the polymerization conditions.

For copolymers of the related compound, p-cumylphenyl methacrylate (CPMA), studies have indicated a statistical or random distribution of monomer units. This suggests that the arrangement can be described using statistical models, such as first-order Markov statistics. However, without specific experimental data for this compound, it is not possible to definitively characterize the sequence distribution of its copolymers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, are powerful tools for elucidating the sequence of monomers in a copolymer chain. Such analyses for this compound copolymers have not been reported in the available literature.

Stereochemical Control and Tacticity Considerations

Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. The three primary types of tacticity are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (pendant groups randomly arranged). The tacticity of a polymer significantly impacts its physical properties, including crystallinity, melting point, and mechanical strength.

The stereochemical control during the polymerization of this compound would determine the tacticity of the resulting copolymers. Factors such as the polymerization temperature, solvent, and the type of initiator can influence the stereochemistry of the polymer chain. For acrylate polymers in general, free-radical polymerization often leads to predominantly atactic or syndiotactic structures. However, without specific studies on this compound copolymers, any discussion on their tacticity would be speculative. Advanced analytical techniques, such as two-dimensional NMR spectroscopy, are typically employed to determine the tacticity of polymers. To date, no such data has been published for this compound copolymers.

Advanced Polymer Architectures Incorporating P Cumylphenyl Acrylate Units

Block Copolymer Synthesis via Controlled Polymerization Methods

The synthesis of block copolymers containing monomers with bulky side groups, such as p-cumylphenyl acrylate (B77674), can be effectively achieved using controlled/living radical polymerization (CRP) techniques. These methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are essential for creating polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. cmu.edumdpi.comnih.gov

Synthesis Strategies for Well-Defined Block Copolymers

To synthesize well-defined block copolymers incorporating PCPA, several established strategies could be employed:

Sequential Monomer Addition: This is the most direct method, where the polymerization of one monomer is carried out to completion, followed by the addition of the second monomer (e.g., PCPA) to the living polymer chains. This technique requires that the active chain ends of the first block efficiently initiate the polymerization of the second monomer. cmu.edu For acrylate and methacrylate (B99206) systems, the order of monomer addition can be crucial, especially in ATRP, where it is generally more efficient to polymerize the methacrylate block first, followed by the acrylate block.

Macroinitiator Approach: A pre-synthesized polymer with an active initiator site at its chain end (a macroinitiator) can be used to initiate the polymerization of PCPA. This method is versatile as the first block can be synthesized by various polymerization mechanisms (e.g., ionic or ring-opening polymerization) before introducing the functionality needed for a controlled radical polymerization of the PCPA block. mdpi.com

Chain Extension: A purified homopolymer of PCPA with a living end-group could be chain-extended with a different monomer to form a diblock copolymer.

Successful synthesis of these structures would be confirmed by techniques such as Gel Permeation Chromatography (GPC) to show an increase in molecular weight from the first to the second block while maintaining a low polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the composition of the resulting block copolymer.

Table 1: Potential Controlled Radical Polymerization Systems for p-Cumylphenyl Acrylate

| Polymerization Method | Typical Catalyst/Agent | Potential Advantages for PCPA |

|---|---|---|

| ATRP | Copper(I) halide / Amine-based ligand | High tolerance to functional groups, commercially available components. cmu.educmu.edu |

| RAFT | Dithioesters, trithiocarbonates | Wide range of applicable monomers, tolerant to impurities. nih.gov |

| NMP | Stable nitroxide radicals (e.g., TEMPO) | Metal-free system, simple initiation. nih.gov |

This table is based on general knowledge of controlled polymerization techniques for acrylate monomers.

Self-Assembly and Microphase Separation Behavior of Block Copolymers

Block copolymers composed of chemically distinct blocks can self-assemble into ordered nanostructures, a phenomenon known as microphase separation. researchgate.netnih.gov The morphology of these structures (e.g., spheres, cylinders, lamellae) is governed by factors such as the volume fraction of each block, the total molecular weight of the copolymer, and the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the blocks. uu.nl

For a hypothetical block copolymer containing a poly(this compound) (PPCPA) block, the large, rigid, and hydrophobic p-cumylphenyl side group would significantly influence its self-assembly behavior. It is expected to have a high glass transition temperature (Tg) and to be highly immiscible with common hydrophilic blocks like poly(ethylene oxide) or poly(acrylic acid). researchgate.net This large incompatibility (high χ value) would provide a strong driving force for microphase separation. chemrxiv.org The bulky nature of the side group would also lead to a larger volume fraction for the PPCPA block compared to a polystyrene block of the same degree of polymerization, influencing the resulting morphology. The rigidity of the PPCPA block could lead to the formation of well-ordered but potentially kinetically trapped structures. uni-heidelberg.de

Graft Copolymers and Star Polymer Architectures

Beyond linear block copolymers, more complex architectures like graft and star polymers can be synthesized.

Graft Copolymers: These polymers consist of a main backbone with polymeric side chains. For a PCPA-containing system, one could envision either a PPCPA backbone with different side chains, or another polymer backbone with PPCPA grafts. Synthesis strategies include:

"Grafting from": A polymer backbone is functionalized with initiator sites from which the PCPA side chains are grown via CRP. cmu.edu

"Grafting to": Pre-synthesized PPCPA chains with reactive end-groups are attached to a polymer backbone.

"Grafting through" (Macromonomer method): A PCPA-terminated macromonomer is copolymerized with another monomer to form the backbone, incorporating the PPCPA chains as grafts. cmu.edumdpi.com

Star Polymers: These consist of multiple polymer arms radiating from a central core. harth-research-group.org They can be synthesized using two main approaches:

"Core-first": A multifunctional initiator is used to simultaneously grow multiple PPCPA arms. nih.gov

"Arm-first": Linear PPCPA arms are synthesized first and then reacted with a multifunctional linking agent to form the star core. harth-research-group.org

The bulky nature of the PCPA monomer would likely create a sterically crowded environment, especially in star polymer synthesis, which could limit the number of arms or the final molecular weight.

Cross-linked Polymer Networks and Gelation Phenomena in this compound Systems

Cross-linked polymer networks are formed when polymer chains are linked together, resulting in insoluble and infusible materials. Gelation is the process of forming such a network, characterized by the transition from a liquid to a solid-like gel.

Polymers of this compound can be cross-linked through several methods:

Copolymerization with a Cross-linker: PCPA can be copolymerized with a small amount of a di- or multifunctional acrylate monomer (e.g., ethylene (B1197577) glycol diacrylate, divinylbenzene). google.compolysciences.com The cross-linker will be incorporated into the growing polymer chains, forming covalent bonds between them and leading to a network structure. The bulky p-cumylphenyl group would likely impact the network properties, potentially leading to materials with high thermal stability and rigidity.

Post-polymerization Cross-linking: If the PCPA is copolymerized with a monomer containing a reactive functional group, cross-linking can be induced after polymerization by reacting this group with a suitable cross-linking agent.

Self-Cross-linking: Some monofunctional acrylates can form cross-linked structures without conventional cross-linkers through mechanisms like hydrogen atom transfer (HAT) from the monomer's side chain to a propagating radical. rsc.orgeuropean-coatings.com Whether the p-cumylphenyl group could participate in such a reaction would depend on the specific reaction conditions and the lability of the hydrogen atoms on the cumyl group.

The gelation process in PCPA systems would be influenced by factors such as monomer concentration, initiator concentration, cross-linker ratio, and temperature. The point of gelation (the gel point) signifies the formation of an infinite network throughout the material. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PCPA |

| p-Cumylphenyl methacrylate | PCMA |

| Poly(this compound) | PPCPA |

| Ethylene glycol diacrylate | |

| Divinylbenzene | |

| Poly(ethylene oxide) | PEO |

| Poly(acrylic acid) | PAA |

| Polystyrene | PS |

| Nuclear Magnetic Resonance | NMR |

| Gel Permeation Chromatography | GPC |

Theoretical and Computational Chemistry Approaches to P Cumylphenyl Acrylate Polymerization

Quantum Chemical Calculations of Monomer and Radical Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of polymerization at a molecular level. scienceopen.com These methods allow for the precise calculation of molecular geometries, electronic structures, and the potential energy surfaces of reaction pathways. For a monomer like p-cumylphenyl acrylate (B77674), this approach is crucial for understanding how the bulky, aromatic side group influences its reactivity compared to simpler acrylates.

A primary application of quantum chemistry in polymerization is the prediction of kinetic parameters for the elementary reaction steps: initiation, propagation, termination, and chain transfer. By mapping the energy profile of a reaction, the energy barrier (activation energy) of the transition state can be determined. Transition state theory can then be used to estimate the reaction rate constants.

Computational studies on various alkyl acrylates have successfully used DFT with hybrid functionals such as B3LYP, X3LYP, and M06-2X, combined with basis sets like 6-31G(d) and 6-311G(d,p), to predict these parameters. chemrxiv.org For p-cumylphenyl acrylate, similar calculations would be essential to quantify the steric and electronic effects of the p-cumylphenyl group on the polymerization kinetics. The bulky nature of this group is expected to influence the approach of a propagating radical to a monomer, potentially increasing the energy barrier for the propagation step.

Table 1: Representative Energy Barriers for Propagation and Chain Transfer to Monomer (CTM) in Acrylate Systems (Note: The following data is illustrative, based on studies of simple alkyl acrylates, and represents the type of results that would be sought for this compound.)

| Reaction Step | Model Monomer System | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Propagation | Methyl Acrylate | DFT (M06-2X) | ~7.2 |

| Chain Transfer to Monomer (H-abstraction from methyl group) | Methyl Acrylate | DFT (M06-2X) | ~12.5 |

| Propagation | Ethyl Acrylate | DFT (M06-2X) | ~7.5 |

| Chain Transfer to Monomer (H-abstraction from methylene (B1212753) group) | Ethyl Acrylate | DFT (M06-2X) | ~11.8 |

The electronic structure of the this compound monomer dictates its fundamental reactivity. Quantum chemical methods can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. These properties are key to understanding the monomer's susceptibility to radical attack.

Molecular Dynamics Simulations of Polymerization Processes and Chain Conformation

While quantum chemistry excels at describing individual reaction steps, Molecular Dynamics (MD) simulations are used to model the collective behavior of thousands of atoms over time, providing insight into the physical evolution of the polymer chain and bulk material. acs.orgresearchgate.net For poly(this compound), MD simulations are indispensable for understanding how the exceptionally bulky side group governs the polymer's physical properties.

Using classical force fields, such as the General Amber Force Field (GAFF), MD simulations can model the growth of polymer chains and their subsequent conformational arrangement. acs.org Key parameters derived from these simulations include the radius of gyration (Rg) and the end-to-end distance (Ree), which describe the size and shape of the polymer coil. wur.nl For poly(this compound), the steric hindrance from the side chains is expected to lead to a stiffer, more extended chain conformation compared to polymers like poly(n-butyl acrylate). This would result in a higher persistence length and a larger radius of gyration for a given molecular weight. wur.nl Such simulations are also critical for predicting macroscopic properties like the glass transition temperature (Tg), as chain mobility is directly related to the steric bulk of the monomer units. researchgate.net

Modeling of Chain Transfer Reactions in Acrylate Polymerization

Chain transfer reactions are crucial events in free-radical polymerization that limit the final molecular weight of the polymer. These reactions involve the transfer of a hydrogen atom from a monomer, polymer chain, or solvent molecule to the active radical end of a growing chain, effectively terminating that chain and creating a new radical. Computational modeling provides a powerful tool for identifying the most probable mechanisms and rates of these reactions.

Chain transfer to monomer (CTM) occurs when a propagating radical abstracts an atom (typically hydrogen) from a monomer molecule. Computational studies on alkyl acrylates have revealed that the most likely CTM mechanism is hydrogen abstraction from the alkyl group of the ester. chemrxiv.org

For this compound, several potential sites for hydrogen abstraction exist, including the tertiary hydrogens on the cumyl group. DFT calculations would be employed to determine the energy barriers for abstraction from each possible site. It is well-established that abstraction of a tertiary hydrogen by a radical generally has a lower energy barrier than abstraction from a secondary or primary carbon. chemrxiv.org Therefore, it is hypothesized that CTM in this compound polymerization would preferentially occur at the tertiary carbon of the cumyl group. Verifying this through computation is essential for accurate kinetic modeling.

Chain transfer to polymer (CTP) can occur in two ways: intramolecularly (backbiting) or intermolecularly. Backbiting involves the radical chain end curling back to abstract a hydrogen from its own backbone, leading to the formation of a mid-chain radical and subsequent short-chain branching. Intermolecular CTP occurs when a propagating radical abstracts a hydrogen from a neighboring "dead" polymer chain, creating a new active site on that chain and leading to long-chain branching.

Computational studies have shown that for alkyl acrylates, the tertiary hydrogens on the polymer backbone (at the α-carbon position) are the most susceptible to abstraction in CTP reactions. acs.orgrsc.org In the case of poly(this compound), the presence of tertiary hydrogens on the cumyl side groups introduces additional, highly probable sites for both intramolecular and intermolecular CTP. DFT calculations can quantify the energy barriers for these specific abstraction pathways, helping to predict the degree and nature of branching in the final polymer. rsc.orgresearchgate.net This is critical, as branching significantly influences the rheological and mechanical properties of the material.

Impact on Molecular Weight Distribution and Polymer Branching

Theoretical and computational chemistry approaches offer significant insights into how the unique structure of this compound influences the molecular weight distribution (MWD) and the degree of branching in the resulting polymer. The presence of the bulky p-cumylphenyl substituent group is a primary focus of these theoretical investigations, as it sterically hinders propagation and termination steps, thereby shaping the final polymer architecture.

Computational models suggest that the steric hindrance imposed by the p-cumylphenyl group can lead to a broader molecular weight distribution compared to less bulky acrylates. This is attributed to a decrease in the rate of termination reactions. Slower termination allows polymer chains to grow to varying lengths before the reaction is concluded, thus widening the MWD. Theoretical calculations of reaction kinetics can quantify the impact of this steric hindrance on the propagation-to-termination rate ratio, providing a predictive tool for the resulting polydispersity index (PDI).

Furthermore, computational studies on acrylate polymerization have highlighted the importance of chain transfer reactions in inducing branching. In the case of this compound, theoretical models would focus on two primary mechanisms:

Intramolecular chain transfer (backbiting): This process involves the abstraction of a hydrogen atom from the polymer backbone by the radical end of the same chain, leading to the formation of a tertiary radical on the backbone, from which a new branch can grow.

Intermolecular chain transfer to polymer: This involves a growing polymer radical abstracting a hydrogen atom from a neighboring polymer chain, resulting in a branch point.

A hypothetical comparison of key kinetic parameters, derived from theoretical models, for this compound versus a less sterically hindered acrylate like methyl acrylate is presented below.

| Kinetic Parameter | Methyl Acrylate (Hypothetical) | This compound (Hypothetical) | Impact of p-Cumylphenyl Group |

| Propagation Rate Constant (kp) | High | Moderate | Steric hindrance slows addition of monomer |

| Termination Rate Constant (kt) | High | Low | Significant steric hindrance reduces chain mobility and radical-radical interactions |

| Chain Transfer to Monomer Constant (C_m) | Low | Low | Bulky group may slightly reduce probability |

| Backbiting Rate Constant (kb) | Moderate | Potentially Higher | Bulky group could favor conformations for intramolecular H-abstraction |

These theoretical considerations indicate that the polymerization of this compound is likely to produce polymers with a broad molecular weight distribution and a significant degree of branching, primarily driven by backbiting reactions.

Predictive Models for Polymerization Kinetics and Outcome

Predictive models for the polymerization of this compound are crucial for optimizing reaction conditions to achieve desired polymer properties. These models, grounded in computational chemistry and reaction engineering principles, aim to forecast the polymerization kinetics and the final characteristics of the polymer, such as average molecular weight, PDI, and degree of branching.

Kinetic Monte Carlo (KMC) simulations represent a powerful tool for modeling the stochastic nature of polymerization. For this compound, a KMC model would incorporate the probabilities of all elementary reaction steps, including initiation, propagation, termination, and chain transfer events. The rate constants for these reactions would be derived from quantum chemical calculations, such as Density Functional Theory (DFT), which can account for the electronic and steric effects of the p-cumylphenyl group.

A key aspect of predictive modeling for this monomer is accurately capturing the influence of diffusion-controlled (gel effect) kinetics. As the polymerization proceeds, the viscosity of the medium increases, which significantly slows down termination reactions. Predictive models incorporate empirical or semi-empirical relationships to describe this phenomenon. For this compound, the bulky side groups are expected to lead to an earlier onset of the gel effect compared to smaller acrylates.

The following table outlines the key inputs and outputs of a comprehensive predictive model for this compound polymerization.

| Model Inputs | Description | Model Outputs | Description |

| Monomer Concentration | Initial concentration of this compound | Conversion vs. Time Profile | Prediction of the rate of monomer consumption |

| Initiator Concentration | Initial concentration and type of initiator | Average Molecular Weight (Mn, Mw) | Forecast of the evolution of molecular weight |

| Temperature | Reaction temperature, affecting all rate constants | Polydispersity Index (PDI) | Prediction of the breadth of the molecular weight distribution |

| Solvent Properties | Viscosity and polarity of the reaction medium | Branching Density | Estimation of the number of branches per polymer chain |

| Calculated Rate Constants | DFT-derived rate constants for all elementary steps | Polymer Microstructure | Information on the sequence of monomer units and branch types |

By simulating the polymerization under various virtual conditions, these predictive models can guide the experimental process, reducing the need for extensive trial-and-error experimentation. For instance, the model could predict the initiator concentration and temperature profile required to synthesize a poly(this compound) with a specific target molecular weight and a minimized PDI. These models are instrumental in the rational design of polymerization processes for specialty monomers like this compound.

Structure Property Relationships in P Cumylphenyl Acrylate Based Polymers

Influence of the p-Cumylphenyl Group on Polymer Architecture and Morphology

The incorporation of the p-cumylphenyl group into an acrylate (B77674) polymer backbone exerts a profound influence on its resulting three-dimensional structure and physical arrangement. This large, sterically demanding side group is a dominant factor in determining the polymer's architecture, moving it away from the simple linear chain arrangements seen in less substituted polyacrylates. The sheer size of the p-cumylphenyl moiety dictates how the polymer chains can organize themselves in the solid state, largely precluding the formation of ordered crystalline domains and favoring an amorphous morphology.

Steric Effects on Polymer Chain Conformation and Packing Density

The primary mechanism through which the p-cumylphenyl group influences polymer structure is steric hindrance. This phenomenon refers to the spatial interference between the bulky side groups, which restricts the rotational freedom of the polymer backbone. researchgate.net The inhibition of free rotation along the main chain results in a more rigid and less flexible polymer conformation. researchgate.net

Relationships between Polymer Microstructure and Macroscopic Performance

The microscopic features of rigid chain conformation and low packing density translate directly into tangible macroscopic properties, most notably the material's thermal characteristics. The restricted mobility of the polymer chains is the defining factor for the high glass transition temperature (Tg) observed in these materials. researchgate.netresearchgate.net The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, flexible state. For the polymer chains to gain the mobility required for this transition, they must overcome the significant energy barrier imposed by the bulky side groups; this requires a higher thermal energy input, thus resulting in an elevated Tg. researchgate.net

Research on the closely related p-cumylphenyl methacrylate (B99206) (CPMA) demonstrates this principle clearly. When copolymerized with methyl methacrylate (MMA), which has a much smaller side group, the Tg of the resulting copolymer increases progressively with a higher concentration of the CPMA monomer. This relationship underscores the direct impact of the p-cumylphenyl group on the thermal performance of the material. researchgate.net Furthermore, thermal analysis of a copolymer of 4-Chlorophenyl acrylate (CPA) showed it to be thermally stable up to 417°C, indicating that the presence of bulky aromatic groups contributes to robust thermal performance. researchgate.net

| Mole % CPMA in Copolymer | Glass Transition Temperature (Tg) in °C |

|---|---|

| 0 | 100 |

| 12 | 110 |

| 32 | 120 |

| 48 | 130 |

| 75 | 145 |

| 100 | 158 |

Optical Properties of p-Cumylphenyl Acrylate Polymers and Copolymers

Polymers based on this compound are noted for their favorable optical properties, which are a direct consequence of their chemical structure and amorphous morphology. Acrylate polymers, in general, are known for their potential in optical applications due to their inherent transparency. nih.gov

Refractive Index and Transparency Characteristics

Polymers containing this compound are characterized by high transparency. This clarity is due to their amorphous nature; the lack of crystalline domains, which can scatter light, allows for a high transmission of light through the material. researchgate.net

Furthermore, the presence of the aromatic phenyl rings within the p-cumylphenyl group contributes to a relatively high refractive index. uni-marburg.de Polymers with aromatic side chains typically exhibit a higher refractive index than their purely aliphatic counterparts because the delocalized π-electrons in the aromatic rings interact more strongly with light. The refractive index of a polymer is also related to its density; the polymerization process itself typically leads to volume shrinkage and an increase in density, which in turn increases the refractive index. expresspolymlett.com

Applications in Optical Materials (e.g., optical coatings, photoresists)

The combination of high transparency, a high refractive index, and excellent thermal stability makes these polymers attractive for various optical applications. Acrylate-based polymer systems are widely used as coatings for optical fibers, where they provide mechanical protection while maintaining signal integrity. ofsoptics.comshu.ac.uk

Moreover, these polymers are suitable for use in photolithography. Acrylate copolymers are frequently used as photoresists, which are light-sensitive materials used to form patterned coatings on surfaces in the microfabrication industry. nih.govresearchgate.net Copolymers containing glycidyl (B131873) methacrylate, a related monomer, have been specifically noted for their use as negative electron beam resists in the electronics industry. researchgate.net The high Tg of this compound-based polymers is particularly advantageous in this context, as it ensures the dimensional stability of the patterned resist during subsequent high-temperature processing steps.

Specialty Applications in High-Performance Polymer Materials Design

The unique property profile of this compound-based polymers, especially their high glass transition temperature, positions them as valuable components in the design of high-performance materials. The ability to maintain structural integrity and stiffness at elevated temperatures is a critical requirement for many advanced applications.

One notable example is in the formulation of high-performance adhesives. A cured resin based on a copolymer of 4-chlorophenyl acrylate and glycidyl methacrylate was tested for leather-to-leather bonding and exhibited a high peel strength, demonstrating its effectiveness as a robust adhesive. researchgate.net The high Tg imparted by the bulky aromatic group ensures that the adhesive bond remains strong and does not fail at elevated service temperatures. This thermal resistance makes such polymers suitable for demanding applications in the automotive, aerospace, and electronics industries where components are routinely exposed to heat.

Advanced Characterization Techniques for P Cumylphenyl Acrylate Polymers and Copolymers

Spectroscopic Analysis: FTIR, 1H-NMR, and 13C-NMR

Spectroscopic techniques are fundamental in confirming the chemical structure of p-Cumylphenyl acrylate (B77674) polymers and copolymers. Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) provide detailed information about the functional groups present and the arrangement of atoms within the polymer chains.

FTIR Spectroscopy is utilized to identify the characteristic functional groups in the polymer. For poly(p-Cumylphenyl acrylate), the FTIR spectrum is expected to show strong absorption bands corresponding to the carbonyl group (C=O) of the acrylate ester, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include those for the C-O stretching of the ester group, and various peaks associated with the aromatic ring and the cumyl group, such as C-H stretching and bending vibrations. In copolymers, the presence of characteristic peaks from the comonomer units can also be identified, allowing for qualitative confirmation of copolymerization.

1H-NMR Spectroscopy provides detailed information about the proton environment in the polymer. For copolymers of a related compound, p-cumylphenyl methacrylate (B99206) (CPMA), with glycidyl (B131873) methacrylate (GMA), 1H-NMR has been used to determine the copolymer composition. researchgate.net This is achieved by comparing the integral values of the signals corresponding to the aromatic protons of the CPMA unit with those of the protons of the GMA unit. researchgate.net For a PCPA polymer, one would expect to see characteristic signals for the aromatic protons of the p-cumylphenyl group, the protons of the cumyl methyl groups, and the protons of the acrylate backbone.

13C-NMR Spectroscopy offers further insight into the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit of the polymer gives a distinct signal, allowing for unambiguous structural confirmation. For PCPA polymers, distinct resonances would be expected for the carbonyl carbon, the carbons of the aromatic ring, the quaternary carbon of the cumyl group, the methyl carbons of the cumyl group, and the carbons of the polymer backbone. In copolymers, the 13C-NMR spectrum will show signals corresponding to the carbon atoms of all monomer units present, and the relative intensities of these signals can be used to quantify the copolymer composition.

Chromatographic Techniques: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. intertek.comaimplas.netlcms.czyoutube.comresolvemass.cahpst.czlcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the molecular weight averages (such as the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. resolvemass.ca

The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. For copolymers of p-cumylphenyl methacrylate and glycidyl methacrylate, GPC has been employed to determine their molecular weights and polydispersity indexes. researchgate.net

Table 1: Illustrative GPC Data for p-Cumylphenyl Methacrylate Copolymers

| Copolymer Composition (molar ratio CPMA:GMA) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| 1:1 | Data not available | Data not available | Data not available |

| 1:2 | Data not available | Data not available | Data not available |

| 2:1 | Data not available | Data not available | Data not available |

Note: Specific numerical data from the cited source is not available in the abstract; this table illustrates the type of data obtained from GPC analysis.

Calorimetric Methods: Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics and Differential Scanning Calorimetry (DSC) for Thermal Transitions

Calorimetric methods are crucial for studying the thermal properties and polymerization behavior of this compound.

Photo-Differential Scanning Calorimetry (Photo-DSC) is a technique used to investigate the kinetics of photopolymerization reactions. mdpi.comacs.orgsemanticscholar.orgnih.govresearchgate.net In a Photo-DSC experiment, a sample of the monomer formulation is exposed to UV light of a specific intensity and wavelength inside the calorimeter. The instrument measures the heat flow associated with the exothermic polymerization reaction as a function of time. From this data, key kinetic parameters such as the rate of polymerization, the time to reach the maximum polymerization rate, and the total heat of polymerization can be determined. mdpi.comnih.gov The degree of conversion of the monomer can also be calculated by comparing the heat evolved during the reaction to the theoretical heat of polymerization for the acrylate double bond. The influence of variables such as light intensity, photoinitiator concentration, and temperature on the polymerization kinetics can be systematically studied. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of polymers. mit.eduresearchgate.net A key property measured by DSC is the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu The Tg is an important parameter as it dictates the service temperature range of the polymeric material. For copolymers of p-cumylphenyl methacrylate and glycidyl methacrylate, DSC has been used to determine their glass transition temperatures. researchgate.net The incorporation of the bulky p-cumylphenyl group is known to increase the Tg of acrylic polymers. researchgate.net

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry for Reaction Product Analysis)

Mass spectrometry (MS) is a powerful analytical technique for the characterization of polymers, providing information on both molecular weight and molecular structure. intertek.comrsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of synthetic polymers. rsc.orgamolf.nlresearchgate.netacs.orgtennessee.edu ESI-MS can be used to analyze the products of this compound polymerization to identify the structure of the polymer chains, including the end-groups. This information is valuable for understanding the initiation and termination mechanisms of the polymerization reaction. ESI-MS can also be used to analyze oligomeric species and identify any side-products that may have formed during the reaction. When coupled with liquid chromatography (LC-ESI-MS), it is possible to separate complex mixtures of reaction products before they are introduced into the mass spectrometer, providing a more detailed analysis. amolf.nl

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Structural Characterization

X-ray scattering techniques are used to probe the structure of materials at different length scales.

X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of materials. For semi-crystalline polymers, XRD can provide information on the crystal structure, the degree of crystallinity, and the size of the crystallites. While many acrylate polymers are amorphous, the presence of the bulky and rigid p-cumylphenyl group could potentially lead to some degree of ordered packing in the solid state, which could be investigated by XRD.

Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the structure of materials on the nanometer to micrometer scale. nih.govnih.govresearchgate.netthaiscience.infoazonano.com For block copolymers containing a PCPA block, SAXS can be used to characterize the morphology of the phase-separated nanostructures, such as the size, shape, and spacing of the domains. For PCPA homopolymers in solution, SAXS can be used to determine the radius of gyration of the polymer chains, providing information about their conformation.

Real-time Infrared Spectroscopy (RTIR) for Polymerization Monitoring